![molecular formula C18H14ClN3O5 B2586477 (E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide CAS No. 380476-62-0](/img/structure/B2586477.png)
(E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide
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Description
(E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C18H14ClN3O5 and its molecular weight is 387.78. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
A New Synthesis of Entacapone and Related Studies : A novel synthesis approach for the catechol-O-methyltransferase (COMT) inhibitor, entacapone, was developed, highlighting its significance in mild conditions and the exploration of demethylation processes. This research contributes to the understanding of the synthesis and structure of related compounds, offering insights into their potential applications beyond their initial scope, including preliminary in vitro activity against tuberculosis and dengue (Harisha et al., 2015).
Photoluminescence Properties
π-Extended Fluorene Derivatives : The study on functional π-extended fluorene derivatives, including those with nitro groups, revealed high fluorescence quantum yields and unique solvatochromic properties. These findings suggest potential applications in materials science, particularly in the development of fluorescent dyes and sensors with high efficiency and tunable emission properties (Kotaka, Konishi, & Mizuno, 2010).
Corrosion Inhibition
N-Phenyl-Benzamides and Corrosion Inhibition : Research on N-Phenyl-benzamide derivatives highlighted their role as effective corrosion inhibitors, demonstrating the impact of substituents on inhibition efficiency. This study provides a basis for the application of similar compounds in protecting metals from corrosion, underlining the importance of molecular structure in designing effective inhibitors (Mishra et al., 2018).
Optical and Electronic Properties
Nonlinear Optical Properties of Chalcone Derivatives : A dual approach study on chalcone derivatives unveiled their promising linear and nonlinear optical properties, suggesting their suitability for use in semiconductor devices and photonic applications. The research emphasizes the role of molecular design in achieving desirable optoelectronic characteristics for technological applications (Shkir et al., 2019).
Mechanofluorochromic Properties
3-Aryl-2-Cyano Acrylamide Derivatives : The investigation of 3-aryl-2-cyano acrylamide derivatives revealed their mechanofluorochromic properties, driven by distinct stacking modes. This study contributes to the understanding of how molecular interactions influence optical properties, offering pathways to develop smart materials for sensing and display technologies (Song et al., 2015).
properties
IUPAC Name |
(E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O5/c1-26-16-6-3-11(8-14(16)19)7-12(10-20)18(23)21-15-5-4-13(22(24)25)9-17(15)27-2/h3-9H,1-2H3,(H,21,23)/b12-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHUCHBORZXSJV-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide |
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